molecular formula C8H3F3N2O B12628795 5-(2,2,2-Trifluoroacetyl)nicotinonitrile CAS No. 1060804-10-5

5-(2,2,2-Trifluoroacetyl)nicotinonitrile

Cat. No.: B12628795
CAS No.: 1060804-10-5
M. Wt: 200.12 g/mol
InChI Key: BPKNUFJPIIYQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . It is also known by its alternative name, 5-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile . This compound is characterized by the presence of a trifluoroacetyl group attached to a nicotinonitrile core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroacetyl)nicotinonitrile typically involves the reaction of nicotinonitrile with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,2,2-Trifluoroacetyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2,2-Trifluoroacetyl)nicotinonitrile is unique due to the presence of both the trifluoroacetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in various synthetic and research applications .

Properties

CAS No.

1060804-10-5

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

5-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-5(2-12)3-13-4-6/h1,3-4H

InChI Key

BPKNUFJPIIYQNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)C(F)(F)F)C#N

Origin of Product

United States

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